molecular formula C9H11BrO2 B046257 1-Bromo-4,5-dimethoxy-2-methylbenzene CAS No. 52806-46-9

1-Bromo-4,5-dimethoxy-2-methylbenzene

Cat. No.: B046257
CAS No.: 52806-46-9
M. Wt: 231.09 g/mol
InChI Key: KVLMMRAXLYFCNY-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4,5-dimethoxy-2-methylbenzene can be synthesized through the bromination of 4,5-dimethoxy-2-methyltoluene. The reaction typically involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a one-pot method. This method uses a non-polar solvent like carbon tetrachloride and sulfuric acid to facilitate the bromination reaction. The process is designed to be cost-effective and efficient, yielding high purity and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,5-dimethoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form quinones, while reduction reactions can lead to the formation of corresponding alcohols.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Lewis acids like aluminum chloride or ferric bromide.

    Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Phenolic Compounds: Formed through nucleophilic substitution.

    Quinones: Formed through oxidation of methoxy groups.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

1-Bromo-4,5-dimethoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 1-Bromo-4-methoxy-2,5-dimethylbenzene
  • 1,2-Dibromo-4,5-dimethoxybenzene
  • 1-Bromo-2,5-dimethoxybenzene

Uniqueness: 1-Bromo-4,5-dimethoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and chemical properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

1-bromo-4,5-dimethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLMMRAXLYFCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545292
Record name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52806-46-9
Record name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52806-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4,5-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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